molecular formula C18H18N4O2 B11677306 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11677306
M. Wt: 322.4 g/mol
InChI Key: GCEUTEHKCBNWJS-RGVLZGJSSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(1H-benzimidazol-1-yl)acetohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the benzimidazole ring.

    Reduction: The major products are reduced forms of the hydrazide group.

    Substitution: The major products are substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(1H-benzimidazol-2-yl)methanol
  • 1-(1H-benzimidazol-2-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the ethoxyphenyl group and the acetohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-9-7-14(8-10-15)11-20-21-18(23)12-22-13-19-16-5-3-4-6-17(16)22/h3-11,13H,2,12H2,1H3,(H,21,23)/b20-11+

InChI Key

GCEUTEHKCBNWJS-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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